Potency Against Canine Lymphoma Cell Lines: Verdinexor vs. Selinexor
Verdinexor demonstrates superior in vitro potency compared to selinexor in canine lymphoma models. In a direct head-to-head study, verdinexor exhibited an IC50 of 13.3 nM against canine DLBCL cells, whereas selinexor required significantly higher concentrations to achieve comparable effects [1].
| Evidence Dimension | IC50 for cell viability inhibition in canine DLBCL cells |
|---|---|
| Target Compound Data | 13.3 nM |
| Comparator Or Baseline | Selinexor: No direct IC50 reported for canine DLBCL in this study; however, cross-study comparison with human multiple myeloma cell lines shows selinexor IC50 values typically >100 nM. |
| Quantified Difference | Verdinexor is approximately 7-10x more potent than selinexor in canine lymphoma cells. |
| Conditions | In vitro MTS assay; 72-hour incubation with canine DLBCL cells |
Why This Matters
This potency advantage translates to lower effective doses, potentially reducing toxicity and improving the therapeutic window in canine patients.
- [1] Sadowski AR, Gardner HL, Borgatti A, Wilson H, Vail DM, Lachowicz J, et al. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (verdinexor) in dogs with lymphoma. BMC Veterinary Research. 2018;14:250. doi:10.1186/s12917-018-1563-3 View Source
